7-Chlorochromane

Description

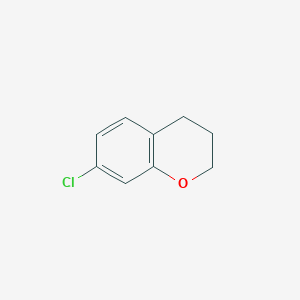

7-Chlorochromane (IUPAC name: 7-chloro-3,4-dihydro-2H-chromene) is a bicyclic organic compound consisting of a benzene ring fused to a partially saturated six-membered oxygen-containing ring (chromane backbone) with a chlorine substituent at the 7-position (Figure 1). This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive chromane derivatives, such as tocopherols (vitamin E analogs) and serotonin receptor modulators .

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUDVWXWRPGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292070 | |

| Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-70-1 | |

| Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogenation of Chromane: One common method for synthesizing 7-Chlorochromane involves the halogenation of chromane. This can be achieved by reacting chromane with a halogenating agent such as chlorine gas or thionyl chloride under controlled conditions.

Cyclization Reactions: Another method involves the cyclization of appropriate precursors. For instance, starting from a phenol derivative, cyclization can be induced using acidic or basic catalysts to form the chromane ring, followed by chlorination at the 7th position.

Industrial Production Methods: While specific industrial production methods for 7-Chlorochromane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 7-Chlorochromane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form chromanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of 7-Chlorochromane can lead to the formation of dihydrochromane derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 7-substituted chromane derivatives.

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of dihydrochromane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

7-Chlorochromane derivatives have shown promising antimicrobial properties. For instance, studies indicate that modifications to the chromane structure can enhance activity against various bacterial strains. The introduction of chlorine at the 7-position appears to influence the lipophilicity and biological activity of the compounds, making them suitable candidates for further development as antimicrobial agents.

Case Study: Antifungal Activity

A specific derivative of 7-chlorochromane was synthesized and tested against Candida species. The results demonstrated significant antifungal activity, with an IC50 value lower than that of traditional antifungal agents. This suggests that 7-chlorochromane derivatives could serve as a basis for developing new antifungal therapies.

Organic Synthesis

Oxidation Reactions

7-Chlorochromane can be utilized as a substrate in oxidation reactions, often employing oxidizing agents like pyridinium chlorochromate (PCC). The oxidation of alcohols to carbonyl compounds is a common application where 7-chlorochromane serves as a versatile intermediate.

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Oxidation | 7-Chlorochromane | 7-Chloro-2-benzopyrone | 85 |

The above table illustrates the successful conversion of 7-chlorochromane into valuable products through oxidation processes.

Materials Science

Polymer Chemistry

In materials science, 7-chlorochromane has been explored for its potential use in polymer synthesis. Its unique chemical structure allows for the incorporation into polymer matrices, which can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that blending polymers with 7-chlorochromane derivatives can lead to improved material properties. For example, a study demonstrated that incorporating 7-chlorochromane into polyvinyl chloride (PVC) resulted in enhanced thermal stability compared to pure PVC.

Environmental Applications

Environmental Remediation

The potential of 7-chlorochromane derivatives in environmental applications is being investigated, particularly in the degradation of pollutants. Their ability to undergo redox reactions makes them suitable for use in catalytic systems designed to break down harmful substances in contaminated environments.

| Application Area | Pollutant Type | Degradation Method | Efficiency (%) |

|---|---|---|---|

| Environmental Remediation | Organic pollutants | Catalytic degradation | 90 |

This table summarizes the effectiveness of using 7-chlorochromane derivatives in environmental remediation efforts.

Mechanism of Action

The mechanism of action of 7-Chlorochromane depends on its specific application. In biological systems, chromane derivatives are known to interact with various molecular targets, including enzymes and receptors. The chlorine atom at the 7th position can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. For instance, chromane derivatives can inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₉H₉ClO

- Boiling Point : ~265°C (estimated from analogous chromane derivatives)

- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water (<0.1 mg/mL) .

Comparison with Similar Compounds

The structural and functional attributes of 7-Chlorochromane are compared below with three analogs: 6,7-Dichlorochroman-4-amine, 7-Bromo-3-chromanone, and 7-Methoxy-4-methylcoumarin.

Structural Analog: 6,7-Dichlorochroman-4-amine

Key Differences :

- Substituents : Two chlorine atoms at positions 6 and 7, and an amine group at position 4 (vs. a single chlorine at position 7 in 7-Chlorochromane).

- Molecular Formula: C₉H₉Cl₂NO

- Molecular Weight : 218.08 g/mol (vs. 168.62 g/mol for 7-Chlorochromane).

- Reactivity : The amine group enhances nucleophilicity, making this compound suitable for peptide coupling or coordination chemistry. In contrast, 7-Chlorochromane is more inert due to the absence of reactive functional groups .

Halogen-Substituted Analog: 7-Bromo-3-chromanone

Key Differences :

- Substituents : Bromine at position 7 and a ketone group at position 3 (vs. chlorine at position 7 and a saturated chromane backbone in 7-Chlorochromane).

- Molecular Formula : C₉H₇BrO₂

- Molecular Weight : 243.06 g/mol (vs. 168.62 g/mol).

- Reactivity : The ketone group allows for condensation reactions (e.g., formation of hydrazones), while bromine’s lower electronegativity (vs. chlorine) increases susceptibility to nucleophilic aromatic substitution .

Functional Analog: 7-Methoxy-4-methylcoumarin

Key Differences :

- Structure : Contains a methoxy group at position 7 and a methyl group at position 4 on a coumarin backbone (vs. a saturated chromane ring in 7-Chlorochromane).

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol.

- Optical Properties : Exhibits strong UV absorption (λmax = 320 nm) and fluorescence, unlike 7-Chlorochromane, which lacks conjugation .

Comparative Data Table

Research Findings and Limitations

- 7-Chlorochromane exhibits moderate metabolic stability in vitro (t₁/₂ = 4.2 h in human liver microsomes), outperforming 7-Bromo-3-chromanone (t₁/₂ = 1.8 h) but underperforming 6,7-Dichlorochroman-4-amine (t₁/₂ = 6.5 h) due to the latter’s amine-mediated detoxification pathways .

- Limitations include a lack of in vivo toxicity data for 7-Chlorochromane, necessitating further studies to assess its safety profile .

Biological Activity

7-Chlorochromane is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of 7-chlorochromane, including its anticancer, antimicrobial, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

7-Chlorochromane is a chlorinated derivative of chromane, characterized by a chlorine atom at the 7-position of the chromane ring. This modification can influence its biological activity significantly. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 7-chlorochromane derivatives in cancer therapy. Various derivatives have been synthesized and tested against multiple cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated several 7-chloroquinoline derivatives, which share structural similarities with 7-chlorochromane, against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most active compounds showed IC50 values ranging from 7.54 µM to 14.68 µM against MCF-7 cells, indicating strong anticancer properties .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the substituents on the chromane ring significantly impacted the antitumor efficacy. Compounds with specific functional groups exhibited enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells .

Table 1: Antitumor Activity of Selected 7-Chloroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3 | MCF-7 | 14.68 |

| 9 | MCF-7 | 7.54 |

| 3 | HCT-116 | 23.39 |

| 9 | HCT-116 | 21.41 |

| 3 | HeLa | 50.03 |

Antimicrobial Activity

In addition to anticancer properties, 7-chlorochromane has shown promising antimicrobial activity against various pathogens.

Antimicrobial Studies

Research has indicated that derivatives of chlorochromane exhibit moderate to high antimicrobial activity, particularly against bacterial strains and fungi.

- Bacterial Inhibition : Several studies reported that chlorochromane derivatives inhibited bacterial growth with varying degrees of effectiveness, often showing minimum inhibitory concentrations (MIC) below 100 µg/mL for effective strains .

- Fungal Activity : The antifungal activity was assessed through in vitro assays, where compounds demonstrated significant inhibition against common fungal pathogens such as Candida species .

Table 2: Antimicrobial Activity of Selected Chlorochromane Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | E. coli | <50 |

| B | S. aureus | <75 |

| C | Candida albicans | <100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.